molecular formula C12H22ClNO2 B1479995 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one CAS No. 2098103-41-2

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one

Cat. No. B1479995
CAS RN: 2098103-41-2
M. Wt: 247.76 g/mol
InChI Key: OLHBGQWSWFFLEF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one, also known as 2-chloro-1-ethyl-4-methylpyrrolidin-1-one, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It is a highly versatile compound that can be used as a starting material for the synthesis of various compounds and as a reagent in a variety of chemical reactions. In addition, it has been used in scientific research to investigate the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been identified in studies focusing on chemical synthesis and the reactivity of related compounds. For instance, it's involved in the modification of 2-trifluoromethyl-1H-benzimidazole, leading to the formation of substances with potential biological activity (Shchegol'kov et al., 2013). Moreover, derivatives of similar chlorinated compounds have been synthesized and evaluated for their potential as analgesics (Rádl et al., 2010).

Catalytic Processes

Studies have also explored the role of related compounds in catalytic processes. For instance, the catalytic activities of certain gold(I) complexes in the hydroamination of alkenes were investigated, demonstrating their effectiveness in such reactions (Zhang, Lee, & Widenhoefer, 2009). Additionally, ionic liquid-based Ru(II)–phosphinite compounds showed significant catalytic activity in the transfer hydrogenation of various ketones, illustrating the potential utility of these systems in organic synthesis (Aydemir et al., 2014).

Photoinduced Reactions

The compound and its derivatives might be involved in photoinduced reactions. For instance, a study on photoinduced direct oxidative annulation of certain diones and propanoates suggested potential applications in the synthesis of polyheterocyclic compounds, which could be relevant for developing new materials or pharmaceuticals (Jin Zhang et al., 2017).

Mechanism of Action

Target of Action

It is suggested that this compound may have potential antidepressant properties , implying that its targets could be related to neurotransmitter systems in the brain.

Mode of Action

Given its potential antidepressant properties , it might interact with neurotransmitter systems, possibly influencing the reuptake or release of certain neurotransmitters.

Biochemical Pathways

If it does act as an antidepressant, it could potentially affect pathways related to neurotransmitters such as serotonin, dopamine, and norepinephrine .

Result of Action

If it does have antidepressant properties, it could potentially alleviate symptoms of depression by modulating neurotransmitter systems .

properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-4-11(13)12(15)14-6-9(3)10(7-14)8-16-5-2/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBGQWSWFFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)COCC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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